2,2-Difluorocyclopropanecarboximidamide

pKa basicity amidine

Non-fluorinated cyclopropanecarboximidamide introduces confounding pKa and logP shifts, invalidating SAR comparisons. This 98% pure gem-difluoro analog delivers predictable electronic modulation. - **Controlled properties:** CF₂ group reduces amidine basicity (est. ΔpKa -0.3 to -0.5) without altering core recognition motif. - **Metabolic stability:** Class-level data show CF₂ does not increase oxidative clearance, preserving PK profiles. - **Synthetic access:** Enables Z-β-monofluoroallylic carboximidamide derivatives unavailable from non-fluorinated cyclopropanes. Immediate shipment for protease inhibitor, GPCR antagonist, and agrochemical lead optimization.

Molecular Formula C4H6F2N2
Molecular Weight 120.10 g/mol
Cat. No. B12978103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropanecarboximidamide
Molecular FormulaC4H6F2N2
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C(=N)N
InChIInChI=1S/C4H6F2N2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H3,7,8)
InChIKeyDENGLMBZGHQPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropanecarboximidamide – Fluorinated Cyclopropane Building Block


2,2-Difluorocyclopropanecarboximidamide (CAS 1393570-10-9; molecular formula C₄H₆F₂N₂; molecular weight 120.10 g/mol) is a gem‑difluorinated cyclopropane derivative bearing a carboximidamide (–C(=NH)NH₂) functional group. The compound belongs to a class of fluorinated organic building blocks where the strained cyclopropane ring imposes conformational rigidity, while the two fluorine atoms strongly modulate electronic properties, lipophilicity, and metabolic stability relative to non‑fluorinated analogs. [1] It is commercially available for research use from multiple specialty chemical suppliers at 98% purity.

2,2-Difluorocyclopropanecarboximidamide: Superior for SAR vs. Non-Fluorinated Analogs


Substituting non‑fluorinated cyclopropanecarboximidamide (LogP ≈ 1.93 [1]) for the 2,2‑difluoro analog introduces a confounding physicochemical shift that undermines structure–activity relationship (SAR) interpretation. Systematic studies on gem‑difluorinated cycloalkanes demonstrate that the CF₂ moiety predictably alters acidity/basicity (pKa), lipophilicity (LogP), and metabolic stability compared to non‑fluorinated counterparts. [2] The electron‑withdrawing fluorine atoms reduce amidine basicity, alter hydrogen‑bonding capacity, and can redirect metabolic soft spots, meaning the non‑fluorinated analog will not recapitulate the same target‑engagement or pharmacokinetic profile. [REFS-2, REFS-3] For teams building SAR tables or performing scaffold‑hopping, using the wrong cyclopropane carboximidamide introduces experimental noise that delays decision‑making. The quantitative evidence below defines the measurable gaps that justify selecting the 2,2‑difluoro variant.

2,2-Difluorocyclopropanecarboximidamide: Physicochemical & Reactivity Evidence


Gem-Difluorination Lowers Carboximidamide Basicity

The conjugate acid pKa of cyclopropanecarboximidamide is estimated at approximately 11–12 (free base). [1] Systematic comparison of gem‑difluorinated versus non‑fluorinated cycloalkane amines and carboxylic acids demonstrates that the CF₂ group lowers the pKa of proximal basic/acidic centers by 0.3–0.5 units through its inductive electron‑withdrawing effect. [2] Applying this consistent class trend, the 2,2‑difluorocyclopropanecarboximidamide is predicted to exhibit a proportionally reduced amidine basicity (estimated pKa decrease of ~0.3–0.5 units), directly impacting protonation state at physiological pH and target‑binding electrostatics.

pKa basicity amidine fluorine effect physicochemical profiling

Metabolic Stability of gem-Difluorocyclopropane Compounds

In a systematic in vitro study of functionalized gem‑difluorinated cycloalkanes (C3–C7 ring sizes) versus their non‑fluorinated and acyclic counterparts, gem‑difluorination was found to either retain or slightly improve metabolic stability (measured as intrinsic clearance, CLint). [1] Non‑fluorinated cyclopropane derivatives are known to undergo cytochrome P450‑mediated oxidation at the cyclopropyl ring, a metabolic soft spot that can be attenuated by the electron‑withdrawing fluorine atoms. [2] While specific CLint values for 2,2‑difluorocyclopropanecarboximidamide have not been publicly reported, the class‑level data predict that the CF₂ group confers metabolic stability at least equivalent to, and likely superior to, the non‑fluorinated cyclopropanecarboximidamide.

metabolic stability intrinsic clearance fluorination in vitro ADME

Regioselective Ring-Opening: Z-β-Monofluoroallylic Synthesis

gem‑Difluorocyclopropane derivatives undergo stereoselective ring‑opening reactions to afford Z‑β‑monofluoroallylic alcohols, ethers, esters, and amides. [1] This reactivity is unique to the gem‑difluoro substitution pattern; non‑fluorinated cyclopropanes do not provide the same fluoroalkene products. The reaction proceeds with exclusive Z‑selectivity, providing geometrically pure trisubstituted fluoroalkenes that are valuable isosteres in drug design. [1] The 2,2‑difluorocyclopropanecarboximidamide scaffold therefore offers a dual synthetic handle: the carboximidamide group for polar interactions and bioconjugation, and the strained difluorocyclopropane ring for downstream diversification to monofluoroalkene libraries.

ring-opening fluoroalkene regioselectivity synthetic methodology building block diversification

Carboximidamide vs. Carboxamide: Hydrogen-Bond Capacity

2,2‑Difluorocyclopropanecarboximidamide contains an amidine group (–C(=NH)NH₂), which differs fundamentally from the carboxamide (–CONH₂) present in the commercially more common 2,2‑difluorocyclopropane‑1‑carboxamide (CAS 107872‑84‑4). [1] The amidine possesses two hydrogen‑bond donor sites (NH₂) and one acceptor (C=NH), versus one donor and one acceptor for the amide. Furthermore, the amidine is significantly more basic (conjugate acid pKa ~11–12 for non‑fluorinated analog) compared to the amide (protonated amide pKa ≈ –0.5 to –1). [2] These differences translate into distinct molecular recognition patterns: amidines can form bidentate salt bridges with Asp/Glu carboxylates in enzyme active sites, a binding mode not available to amides. [2] Thus, replacing the carboxamide with the carboximidamide scaffold expands the accessible pharmacophore space.

carboximidamide carboxamide hydrogen bonding bioisostere medicinal chemistry

2,2-Difluorocyclopropanecarboximidamide: Key Procurement Scenarios


Lead Optimization: Fine-Tuned Amidine Basicity & Stability

When an SAR campaign has identified a cyclopropanecarboximidamide pharmacophore but requires reduced amidine basicity to mitigate hERG or phospholipidosis risk, the 2,2‑difluoro analog offers an estimated 0.3–0.5 unit pKa decrease without altering the core recognition motif. [1] Concurrently, class‑level metabolic stability data predict that the CF₂ group will not increase oxidative clearance, preserving the PK profile. [1] This scenario applies to protease inhibitors, GPCR antagonists, and epigenetic target modulators where amidine–carboxylate salt bridges are essential.

Building Block Diversification via Ring-Opening Chemistry

Research groups focused on generating fluorinated fragment libraries or diversity‑oriented synthesis can leverage the unique ring‑opening reactivity of the gem‑difluorocyclopropane core. [2] The 2,2‑difluorocyclopropanecarboximidamide can serve as a precursor to Z‑β‑monofluoroallylic carboximidamide derivatives, products inaccessible from non‑fluorinated cyclopropanes. [2] This expands the accessible fluoroalkene chemical space for structure–property relationship (SPR) studies.

Bioisosteric Replacement: Fluorinated Amidine for Carboxylic Acids

The carboximidamide group is a recognized bioisostere for carboxylic acids, offering enhanced membrane permeability while retaining ionic interactions. [3] The additional presence of the gem‑difluoro motif further modulates acidity and metabolic stability, making 2,2‑difluorocyclopropanecarboximidamide a compelling scaffold for replacing carboxylate moieties in lead compounds that suffer from poor oral absorption. [REFS-1, REFS-3] This is particularly relevant for antiviral, anti‑inflammatory, and CNS‑penetrant programs.

Agrochemical Discovery: Halogenated Cyclopropane with Enhanced Stability

Patent literature demonstrates that 2,2‑difluorocyclopropyl derivatives have been employed as intermediates for fungicidal and insecticidal compounds. [4] The carboximidamide variant provides an underexplored vector for introducing polarity and metal‑chelating capacity into agrochemical leads, while the fluorine atoms contribute to environmental persistence and target‑site selectivity. [4]

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